Lead tetroxide

説明

準備方法

Synthetic Routes and Reaction Conditions: Lead tetroxide can be prepared by the calcination of lead(II) oxide (PbO) in air at temperatures between 450°C and 480°C . The reaction is as follows: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of lead(II) oxide, which can be removed by treating it with a potassium hydroxide solution .

Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by heating lead(II) oxide in a controlled environment to ensure the correct temperature and oxygen levels. This process is carefully monitored to maintain the purity and quality of the final product .

化学反応の分析

Thermal Decomposition

Pb₃O₄ decomposes at elevated temperatures, forming lead(II) oxide (PbO) and oxygen gas:

- Conditions : Heating above 500°C in air .

- Products : Lead(II) oxide (PbO) and oxygen gas (O₂).

- Applications : This reaction is critical in pyrometallurgical processes and battery plate production .

Reaction with Acids

Pb₃O₄ reacts differently with acids depending on their strength and composition:

Nitric Acid (HNO₃)

This compound dissolves in dilute nitric acid, yielding lead(II) nitrate and precipitating lead(IV) oxide:

Hydrochloric Acid (HCl)

In concentrated HCl, Pb₃O₄ undergoes a redox reaction:

- Conditions : Hot, concentrated HCl .

- Products : Lead(II) chloride (PbCl₂), water, and chlorine gas (Cl₂).

Glacial Acetic Acid (CH₃COOH)

Reaction with acetic acid produces lead(II) and lead(IV) acetates:

Reduction Reactions

Pb₃O₄ acts as an oxidizing agent when reacting with reductants:

Hydrogen Gas (H₂)

Carbon (C) or Carbon Monoxide (CO)

Reaction with Sulfuric Acid (H₂SO₄)

In battery applications, Pb₃O₄ reacts with sulfuric acid during discharge:

Interaction with Alkalis

Pb₃O₄ reacts with hot alkali solutions (e.g., KOH), forming soluble plumbate complexes:

Reaction with Formaldehyde (HCHO)

Recent studies reveal a novel reaction with formaldehyde in aqueous solutions:

Reactivity with Nitrogen Dioxide (NO₂)

Pb₃O₄ surfaces react with NO₂ under humid conditions, forming lead nitrates:

Data Tables

Key Research Findings

- Structural Stability : Pb₃O₄ adopts a tetragonal crystal structure (space group P42/mbc) with lattice parameters , .

- Environmental Impact : Reactions with atmospheric NO₂ increase lead mobility, posing ecological risks .

- Toxicity : Solubility in gastric acid (HCl) enhances lead absorption, necessitating strict handling protocols .

This synthesis of Pb₃O₄’s reactivity underscores its dual role as both a versatile industrial material and a significant environmental contaminant.

科学的研究の応用

Material Science

1.1. Doping in Metal Oxides

Lead tetroxide is commonly used as a dopant in metal oxides to enhance their structural and electrical properties. For instance, studies have shown that doping tin oxide with this compound can significantly alter its crystalline structure and improve its performance in applications such as gas sensors and solar cells. The doping process increases the average grain size and modifies the lattice parameters, leading to enhanced electronic properties .

| Doping Ratio (X%) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Primary Cell Volume V (ų) |

|---|---|---|---|

| 0 | 4.733 | 3.185 | 71.348 |

| 30 | 7.615 | 4.735 | 274.574 |

| 50 | 8.809 | 5.271 | 409.021 |

1.2. Optical and Electrochemical Properties

This compound exhibits unique optical characteristics that make it suitable for applications in flat panel displays and transparent conducting electrodes. Its ability to absorb light and convert it into electrical energy is being explored for use in solar cells .

Catalysis

This compound serves as an effective catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Recent research has highlighted its role in the photocatalytic degradation of dyes such as Methylene Blue, where lead oxide nanoparticles demonstrate significant photocatalytic activity under UV/visible light . This application is particularly relevant in wastewater treatment processes.

Environmental Remediation

3.1. Lead Contamination Management

This compound’s properties are leveraged in environmental science for managing lead contamination in soil and water systems. Its reactivity allows it to bind with lead ions, facilitating their removal from contaminated sites . This application is critical given the health risks associated with lead exposure.

3.2. Case Studies of Lead Poisoning

Several case studies have documented instances of lead poisoning due to exposure to lead-containing materials, including this compound used in paints and glazes . These cases highlight the importance of monitoring and managing lead exposure in occupational settings.

Health Implications

Despite its utility, this compound poses significant health risks due to its toxicity. Chronic exposure can result in severe health issues, including neurological damage and hematological disorders . It is essential for industries using this compound to implement strict safety measures and conduct regular health assessments for workers.

作用機序

The mechanism by which lead tetroxide exerts its effects involves its ability to undergo redox reactions. In biological systems, lead compounds can interfere with various biochemical pathways, leading to toxicity. This compound can bind to enzymes and proteins, disrupting their normal function and leading to cellular damage .

類似化合物との比較

Lead tetroxide is unique among lead oxides due to its mixed valence state. Similar compounds include:

Lead(II) oxide (PbO): A yellow or red solid used in the production of lead glass and ceramics.

Lead(IV) oxide (PbO₂): A dark brown solid used as an oxidizing agent and in lead-acid batteries.

Uniqueness: this compound’s mixed valence state allows it to participate in a wider range of chemical reactions compared to lead(II) oxide and lead(IV) oxide. Its bright red color also makes it valuable as a pigment .

生物活性

Lead tetroxide, commonly known as red lead or minium, is a compound with the chemical formula Pb3O4. It is primarily used in various industrial applications, including pigments, ceramics, and as a stabilizer in plastics. However, its biological activity has raised significant concerns due to its toxicity and potential health effects. This article delves into the biological activity of this compound, emphasizing its cytotoxicity, reproductive toxicity, and environmental implications based on diverse research findings.

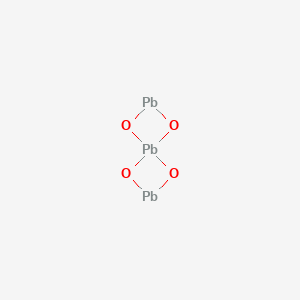

This compound exists in two forms: a red powder (Pb3O4) and a yellowish-orange pigment. Its crystalline structure consists of lead(II) oxide (PbO) and lead(IV) oxide (PbO2), which contributes to its unique properties. The compound is poorly soluble in water but can dissolve in acidic solutions, leading to bioavailability in biological systems.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cell lines. A study conducted on lead oxide nanoparticles (PbO-NPs), which are derived from this compound, assessed their cytotoxicity on the Neuro2A cancer cell line using the MTT assay. The findings revealed that PbO-NPs induced dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. The study confirmed that the cytotoxic effects were associated with the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components .

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

Reproductive Toxicity

This compound is classified as a reproductive toxin, significantly affecting both male and female reproductive functions. Studies have indicated that exposure to lead compounds can result in decreased fertility rates, abnormal sperm morphology, and developmental defects in offspring. The mechanism involves interference with hormonal pathways and direct toxicity to reproductive tissues .

Case Study: Lead Poisoning Incident

A notable case involved severe lead poisoning linked to occupational exposure to this compound during ceramic glaze production. The affected individuals exhibited symptoms consistent with lead toxicity, including abdominal pain, neurological deficits, and reproductive issues. This case underscores the importance of monitoring exposure levels in industrial settings where this compound is utilized .

Environmental Impact

The environmental implications of this compound are profound due to its persistence and potential for bioaccumulation. It poses risks to aquatic life when released into water bodies through industrial runoff. Studies have shown that lead compounds can accumulate in fish and other organisms, leading to toxic effects at various trophic levels .

Table 2: Environmental Toxicity of this compound

| Organism | Concentration (mg/L) | Effect Observed | Reference |

|---|---|---|---|

| Fish | 0.5 | Reduced growth rate | |

| Daphnia | 1.0 | Increased mortality | |

| Algae | 0.1 | Inhibition of photosynthesis |

Antioxidant Activity

Interestingly, some studies have explored the antioxidant properties of lead oxide nanoparticles synthesized from this compound. These nanoparticles demonstrated the ability to scavenge free radicals effectively, suggesting a dual role where they can act as both toxic agents and potential therapeutic agents under controlled conditions .

特性

IUPAC Name |

1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFOQHDPRMAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O1[Pb]O[Pb]12O[Pb]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb3O4, O4Pb3 | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lead(II,IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |

| Record name | Lead tetraoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.1 g/cm³ | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1314-41-6 | |

| Record name | Orange lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

A: Lead tetroxide, also known as minium, has the molecular formula Pb3O4 and a molecular weight of 685.6 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Several spectroscopic techniques are employed to characterize this compound, including:

- X-ray diffraction (XRD): Used to determine the crystal structure and identify different phases of this compound under varying pressure conditions. []

- Scanning electron microscopy with energy dispersive spectroscopy (SEM-EDS): This technique provides information about the morphology and elemental composition of this compound, particularly in applications like analyzing red stains on heritage marble. [, ]

- Raman spectroscopy: Offers insights into the molecular vibrations and bonding within the this compound structure. This technique helps identify the presence of this compound in complex mixtures like wax seals. []

- Fourier-transform infrared (FTIR) spectroscopy: Similar to Raman spectroscopy, FTIR provides information about the functional groups and bonding present in this compound. It is also used to analyze the composition of historical artifacts containing this compound. [, ]

A: this compound exhibits excellent anti-corrosion properties and has been historically used in protective coatings for pipelines and steel structures. Studies demonstrate that coatings containing this compound effectively protect carbon steel against corrosion in neutral salt fog environments. [, ]

A: While this compound has been used as a pigment (minium) in historical artifacts and paintings, its presence poses challenges for conservation efforts. Red stains containing this compound are difficult to remove, and the compound's toxicity raises concerns. []

A: Yes, this compound demonstrates catalytic activity in the thermal decomposition of ammonium perchlorate (AP), a compound used in solid rocket propellants. Research shows that adding this compound nanoparticles to AP significantly alters its thermal decomposition behavior, highlighting the catalytic influence. []

A: this compound is a toxic compound and poses serious health risks upon exposure. Ingestion of contaminated food products or traditional remedies containing this compound has resulted in lead poisoning cases, emphasizing the need for public awareness and regulatory measures. [, , ]

ANone: Several analytical techniques are used to quantify this compound, including:

- EDTA complexometric titration: This volumetric method determines lead dioxide in a sample, allowing for the calculation of this compound content. []

- Inductively coupled plasma mass spectrometry (ICP-MS): This highly sensitive technique measures the elemental composition of samples, including lead. It helps determine lead levels in various matrices, such as smokeless tobacco products potentially containing this compound. []

A: Yes, the use of this compound in pyrotechnic devices, like electric matches, raises environmental concerns due to the release of lead-containing reaction products during combustion. These products can contaminate firing areas and contribute to environmental pollution. []

A: Research explores the feasibility of using nanoscale thermite materials, also known as Metastable Intermolecular Composite (MIC) materials, as potential lead-free alternatives in electric match compositions. These materials exhibit sensitivity to thermal stimuli and could offer a less toxic option. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。